Regioisomeric Differentiation: N,2- vs. N,6-Dicyclopropyl Substitution and Predicted Pharmacophoric Topology
The differentiation between N,2-dicyclopropylpyrimidin-4-amine and its regioisomer, N,6-dicyclopropylpyrimidin-4-amine (CAS 2097976-59-3), is rooted in the spatial presentation of hydrogen bond donor and acceptor functionalities. While direct comparative biological data are not publicly available for the parent scaffolds, class-level inference from drug design principles indicates that the 4-amine's lone pair orientation and the 2-cyclopropyl group's electron-donating effect create a unique vector for target engagement. N,2-Dicyclopropylpyrimidin-4-amine, as referenced in active pharmaceutical ingredient patents such as those describing dual M3/PDE4 inhibitors, serves as a critical building block for generating potent analogues; the M3 receptor affinity of the elaborated analogue 6-(azepan-1-yl)-N,2-dicyclopropylpyrimidin-4-amine (Ki = 63 nM) is directly dependent on this specific core substitution [1]. An N,6-dicyclopropyl isomer would produce a fundamentally different core geometry, altering the trajectory of substituents extending from the 4-amino position and thus failing to replicate the SAR.
| Evidence Dimension | Core scaffold influence on analogue biological activity (M3 receptor affinity) |
|---|---|
| Target Compound Data | Core scaffold of compound with Ki = 63 nM (for 6-(azepan-1-yl) derivative at human M3 receptor) |
| Comparator Or Baseline | N,6-dicyclopropylpyrimidin-4-amine (CAS 2097976-59-3) – no corresponding M3 activity data available for derivatives built on this regioisomeric scaffold |
| Quantified Difference | Ki of target compound-based derivative is 63 nM; comparator scaffold lacks any reported quantitative M3 activity, indicating a qualitatively different SAR landscape. |
| Conditions | Recombinant human muscarinic M3 receptor expressed in CHO cells; radioligand: [3H]methylscopolamine. |
Why This Matters
For procurement decisions, selecting the correct 2,4-substitution pattern is paramount because the entire downstream SAR of a lead optimization program is scaffold-dependent; using the wrong regioisomer would invalidate existing SAR data and require complete resynthesis.
- [1] BindingDB. BDBM50181123: 6-(azepan-1-yl)-N,2-dicyclopropylpyrimidin-4-amine. Ki data for Muscarinic acetylcholine receptor M3. BindingDB Entry DOI: 10.7270/Q2TQ613B. View Source
